Cilomilast

Description

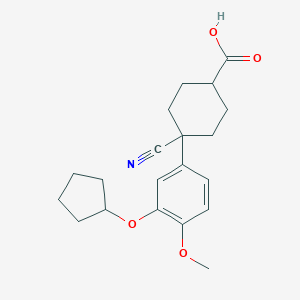

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046686, DTXSID40861410 | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153259-65-5 | |

| Record name | Cilomilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The carboxylic acid group is then introduced via oxidation of an intermediate .

Industrial Production Methods: Industrial production of cilomilast follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Cilomilast undergoes various chemical reactions, including:

Oxidation: Conversion of intermediate compounds to introduce the carboxylic acid group.

Reduction: Potential reduction of the cyano group under specific conditions.

Substitution: Nucleophilic substitution reactions to introduce functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as cyanide ions for nucleophilic substitution.

Major Products: The major products formed from these reactions include the final cilomilast compound and various intermediates that are further processed to achieve the desired chemical structure .

Scientific Research Applications

Introduction to Cilomilast

Cilomilast, also known as Ariflo (SB 207499), is a second-generation phosphodiesterase-4 (PDE4) inhibitor primarily developed for the treatment of chronic obstructive pulmonary disease (COPD). This compound aims to alleviate inflammation and improve lung function by selectively inhibiting the PDE4 enzyme, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in inflammatory cells. Despite its promising mechanism of action and initial positive results in early clinical trials, cilomilast has faced challenges in later-stage studies, leading to mixed outcomes regarding its efficacy and market viability.

Key Actions

- Inhibition of Inflammatory Cells : Cilomilast reduces the activity of several pro-inflammatory cells implicated in asthma and COPD.

- Improvement of Lung Function : Clinical studies have shown significant improvements in lung function metrics such as forced expiratory volume (FEV1) when compared to placebo treatments.

Chronic Obstructive Pulmonary Disease (COPD)

Cilomilast has been primarily studied for its application in COPD management. Phase II studies indicated that cilomilast could significantly improve lung function and quality of life compared to placebo, leading to a comprehensive Phase III clinical development program.

Clinical Trial Data

- Phase III Trials : Conducted with over 4,000 subjects, these trials evaluated cilomilast's efficacy in improving FEV1 and other lung function parameters.

- Results : While initial Phase II trials showed promise with significant improvements in FEV1 (approximately 11% increase), Phase III results were less favorable, raising concerns about cilomilast's overall therapeutic benefit .

Asthma

Cilomilast has also been investigated for its potential use in asthma treatment. The anti-inflammatory properties of cilomilast may provide benefits similar to those observed in COPD, particularly for patients who do not respond adequately to conventional therapies.

Combination Therapies

Recent research has explored the use of cilomilast in combination with other treatments to enhance therapeutic outcomes. For example, studies are examining its efficacy when combined with corticosteroids or bronchodilators, aiming to leverage its anti-inflammatory effects alongside other mechanisms of action .

Case Study 1: Efficacy in COPD

In a pivotal Phase III trial involving 2,586 patients treated with cilomilast versus 1,507 on placebo:

- Outcome : Cilomilast demonstrated a statistically significant improvement in FEV1 at week 6 compared to placebo.

- Clinical Significance : The average increase was approximately 160 ml (11%), indicating meaningful clinical benefits for patients with COPD who are poorly responsive to standard treatments .

Case Study 2: Safety Profile

A comprehensive safety evaluation included over 1,000 subjects across multiple studies:

Mechanism of Action

Cilomilast exerts its effects by selectively inhibiting the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, cilomilast increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory and immune cell activity. This results in reduced inflammation and improved lung function in patients with COPD and asthma .

Comparison with Similar Compounds

Mechanism of Action

Cilomilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), thereby elevating intracellular cAMP levels. This suppresses pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-8) and inhibits fibroblast activation via the TGF-β1-Smad2/3 pathway . Preclinical studies highlight its ability to reduce extracellular matrix deposition, collagen synthesis, and tubular injury in renal fibrosis models . In COPD, cilomilast improves lung function and reduces exacerbation risk by targeting neutrophilic inflammation .

Clinical Development

Cilomilast has undergone extensive clinical trials, including four Phase III studies (n=2,883 COPD patients) demonstrating sustained lung function improvement (FEV₁) and quality-of-life metrics (SGRQ) at 15 mg twice daily .

Comparison with Similar Compounds

Cilomilast vs. Rolipram

- Potency and Selectivity: Cilomilast is equipotent to rolipram in PDE4 inhibition but exhibits 100-fold higher selectivity for PDE4 over other PDE isoforms (PDE1/2/3/5) .

- Efficacy: In vitro, cilomilast suppresses TNF-α release from neutrophils and monocytes at IC₅₀ values of 40–3000 nM, comparable to rolipram (IC₅₀: 10–600 nM) but with a broader anti-inflammatory profile .

- Clinical Tolerability :

Rolipram’s emetic effects and short half-life (~1–2 hours) limit clinical utility, whereas cilomilast’s negative charge at physiological pH minimizes CNS exposure, resulting in better tolerability (half-life: ~7 hours) .

Cilomilast vs. Roflumilast

- Potency :

Roflumilast and its metabolite roflumilast N-oxide are 10–100 times more potent than cilomilast in inhibiting PDE4 (IC₅₀: 0.8 nM vs. 100–120 nM) . Roflumilast also shows superior efficacy in reducing MMP-2/9 production in pulmonary artery smooth muscle cells (49% inhibition vs. 30% for cilomilast) . - Clinical Outcomes: Both drugs improve COPD outcomes, but roflumilast demonstrates stronger reductions in exacerbation frequency and airway CD8⁺ T-cells .

- Safety :

Roflumilast has higher rates of diarrhea and weight loss compared to cilomilast, which is generally well-tolerated with mild, self-limiting adverse effects (e.g., nausea) .

Cilomilast vs. Piclamilast (RP 73401)

Cilomilast vs. LASSBio-448

- Efficacy :

Both compounds reduce lung inflammation, but cilomilast’s clinical data in COPD (Phase III) are more robust compared to LASSBio-448’s preclinical evidence .

Key Comparative Data

Table 1: Pharmacological Comparison of PDE4 Inhibitors

Q & A

Q. What experimental methodologies are recommended to assess Cilomilast’s PDE4 inhibitory activity and selectivity?

Cilomilast’s PDE4 inhibition is typically quantified via in vitro enzymatic assays using recombinant PDE isoforms (e.g., LPDE4 and HPDE4). Measure IC50 values using radiometric or fluorescence-based assays with cAMP as a substrate. Selectivity is determined by testing against PDE1–5 isoforms at higher concentrations (e.g., 65–83 µM for PDE1–3/5) . For cellular validation, monitor cAMP accumulation in U937 monocytes or LPS-induced TNF-α suppression in human monocytes, comparing potency to reference inhibitors like rolipram .

Q. Which preclinical models are most relevant for studying Cilomilast’s anti-inflammatory effects in respiratory diseases?

Key models include:

- 16-HBE bronchial epithelial cells : Assess TLR4 modulation, cytokine release (IL-8, IP-10), and chemotactic activity via transwell assays after cigarette smoke extract (CSE) exposure .

- Chronic oxazolone-induced contact sensitivity models : Evaluate IL-4 suppression and airway leukocyte infiltration in rats .

- COPD animal models : Measure FEV1 improvement and exacerbation rates in smoke-induced or elastase-treated rodents .

Q. What biomarkers are critical for evaluating Cilomilast’s efficacy in inflammatory studies?

- Cellular : cAMP levels, ERK/IκBα phosphorylation (indicative of PDE4-mediated signaling) .

- Cytokines : TNF-α, IL-8, IL-1β (pro-inflammatory), and IP-10 (anti-inflammatory) in bronchoalveolar lavage fluid .

- Clinical : Trough FEV1, SGRQ scores, and exacerbation-free survival in COPD trials .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical trial outcomes for Cilomilast in COPD?

Three pivotal trials (039, 42, 156) showed modest FEV1 improvement (10–30 mL vs. placebo), while trial 091 showed no benefit. Analyze pooled data to identify heterogeneity factors:

- Placebo group deterioration : Early FEV1 decline in placebo cohorts inflated treatment effects .

- Patient stratification : Subgroup analysis by smoking status or baseline inflammation (e.g., sputum neutrophils) may clarify responder profiles .

- Endpoint sensitivity : Prioritize exacerbation rates over FEV1, as the latter may lack clinical relevance in heterogeneous cohorts .

Q. What methodological improvements can enhance the translational relevance of in vitro Cilomilast studies?

- Co-culture systems : Combine 16-HBE cells with neutrophils/macrophages to mimic airway inflammation .

- Primary human cells : Use bronchial epithelial cells from COPD donors to capture disease-specific signaling .

- Dynamic dosing : Simulate pharmacokinetic profiles (e.g., Cmax = 1.2 µM at 15 mg BID) in cell culture media to mirror clinical exposure .

Q. How should researchers address Cilomilast’s pharmacokinetic variability in preclinical study design?

- Drug interactions : Co-administer CYP450 inhibitors (e.g., erythromycin) to assess metabolism shifts, as cilomilast lacks significant hepatic first-pass effects .

- Dose timing : Align dosing intervals with Tmax (~2 hours) to maintain steady-state concentrations in chronic models .

- Bioavailability monitoring : Use LC-MS/MS to measure plasma/tissue levels, ensuring alignment with human therapeutic ranges (4.9 mg/kg ED50) .

Q. What strategies optimize Cilomilast’s therapeutic index when combined with other anti-inflammatory agents?

- Synergistic targets : Pair with p38 MAPK inhibitors to amplify cAMP-driven anti-inflammatory effects while reducing gastrointestinal side effects linked to PDE4D inhibition .

- Dose titration : Conduct isobolographic analysis to identify subtherapeutic cilomilast doses that enhance corticosteroid efficacy without adverse effects .

Q. How can reproducibility challenges in Cilomilast’s preclinical data be mitigated?

- Standardized protocols : Adopt Beilstein Journal guidelines for experimental reporting, including detailed synthesis (e.g., solvent purity, reaction times) and compound characterization (NMR, elemental analysis) .

- Data transparency : Publish negative results (e.g., failed TLR4 modulation in certain cell lines) to reduce publication bias .

- Multi-center validation : Replicate key findings (e.g., ERK phosphorylation) across independent labs using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.